tert-Butyl 3-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate: . This compound features a piperidine ring, a chloropyridazine moiety, and a tert-butyl ester group, making it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Core: : Piperidine can be synthesized through various methods, including the reduction of pyridine or the hydrogenation of pyridine derivatives.
Introduction of the Chloropyridazine Group: : The chloropyridazine moiety can be introduced through nucleophilic substitution reactions involving 6-chloropyridazine-3-carboxylate derivatives.
Esterification: : The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure scalability and cost-effectiveness. Advanced purification techniques such as recrystallization, distillation, or chromatography are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and tetrahydrofuran (THF).
Substitution: : Amines, alcohols, and solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or ethers.
Scientific Research Applications
Tert-Butyl 3-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It can be used in the study of biological systems and pathways.
Industry: : Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Tert-Butyl 3-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate: can be compared with similar compounds such as:
Tert-Butyl (6-chloropyridazin-3-yl)carbamate
Tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate
This compound .
Properties
IUPAC Name |
tert-butyl 3-[[(6-chloropyridazin-3-yl)-methylamino]methyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-9-5-6-12(11-21)10-20(4)14-8-7-13(17)18-19-14/h7-8,12H,5-6,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTHVBCZYMDGDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112587 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(6-chloro-3-pyridazinyl)methylamino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420956-43-9 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(6-chloro-3-pyridazinyl)methylamino]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420956-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(6-chloro-3-pyridazinyl)methylamino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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